

Biological activity of Parthenolide from *Tanacetum parthenium*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Portulal*

Cat. No.: B1233358

[Get Quote](#)

The Biological Activity of Parthenolide: A Technical Guide

An In-depth Examination of the Bioactive Sesquiterpene Lactone from *Tanacetum parthenium*

Introduction

Parthenolide, a sesquiterpene lactone, is the principal bioactive compound isolated from the medicinal plant feverfew (*Tanacetum parthenium*).^[1] Traditionally used for its anti-inflammatory and anti-migraine properties, parthenolide has garnered significant scientific interest for its potent anti-cancer activities.^{[1][2]} This technical guide provides a comprehensive overview of the biological activities of parthenolide, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and cancer therapeutics.

Parthenolide's chemical structure, featuring an α -methylene- γ -lactone ring and an epoxide group, allows it to interact with nucleophilic sites on biological molecules, underpinning its diverse pharmacological effects.^[1] A notable characteristic of parthenolide is its ability to selectively induce cell death in cancer cells while having minimal effects on normal cells.^[1] Furthermore, it has demonstrated efficacy against cancer stem cells, which are often resistant to conventional therapies.^[3]

Quantitative Analysis of Parthenolide's Biological Activity

The cytotoxic and anti-inflammatory activities of parthenolide have been quantified across a range of human cancer cell lines and inflammatory models. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following tables summarize the IC50 values of parthenolide in various contexts.

Table 1: Cytotoxicity of Parthenolide in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μ M)	Reference
SiHa	Cervical Cancer	8.42 ± 0.76	[4]
MCF-7	Breast Cancer	9.54 ± 0.82	[4]
A549	Lung Carcinoma	4.3	[1]
TE671	Medulloblastoma	6.5	[1]
HT-29	Colon Adenocarcinoma	7.0	[1]
GLC-82	Non-small Cell Lung Cancer	6.07 ± 0.45	[5]
PC-9	Non-small Cell Lung Cancer	15.36 ± 4.35	[5]
H1650	Non-small Cell Lung Cancer	9.88 ± 0.09	[5]
H1299	Non-small Cell Lung Cancer	12.37 ± 1.21	[5]
Jurkat	T-cell Acute Lymphoblastic Leukemia	16.1	[6]

Table 2: Anti-inflammatory Activity of Parthenolide

Cell Line/Model	Parameter Measured	IC50 (µM)	Reference
THP-1 Cells	Inhibition of IL-6 production	1.091 - 2.620	[7]
THP-1 Cells	Inhibition of IL-1 β production	1.091 - 2.620	[7]
THP-1 Cells	Inhibition of TNF- α production	1.091 - 2.620	[7]
THP-1 Cells	Inhibition of TLR4 expression	1.373	[7]
HepG2/STAT3 Cells	Inhibition of IL-6-induced luciferase activity	2.628	[8]
MDA-MB-231 Cells	Inhibition of IL-6-induced STAT3 phosphorylation	4.804	[9]
HEK293 Cells	Inhibition of JAK2 kinase activity	3.937	[10]

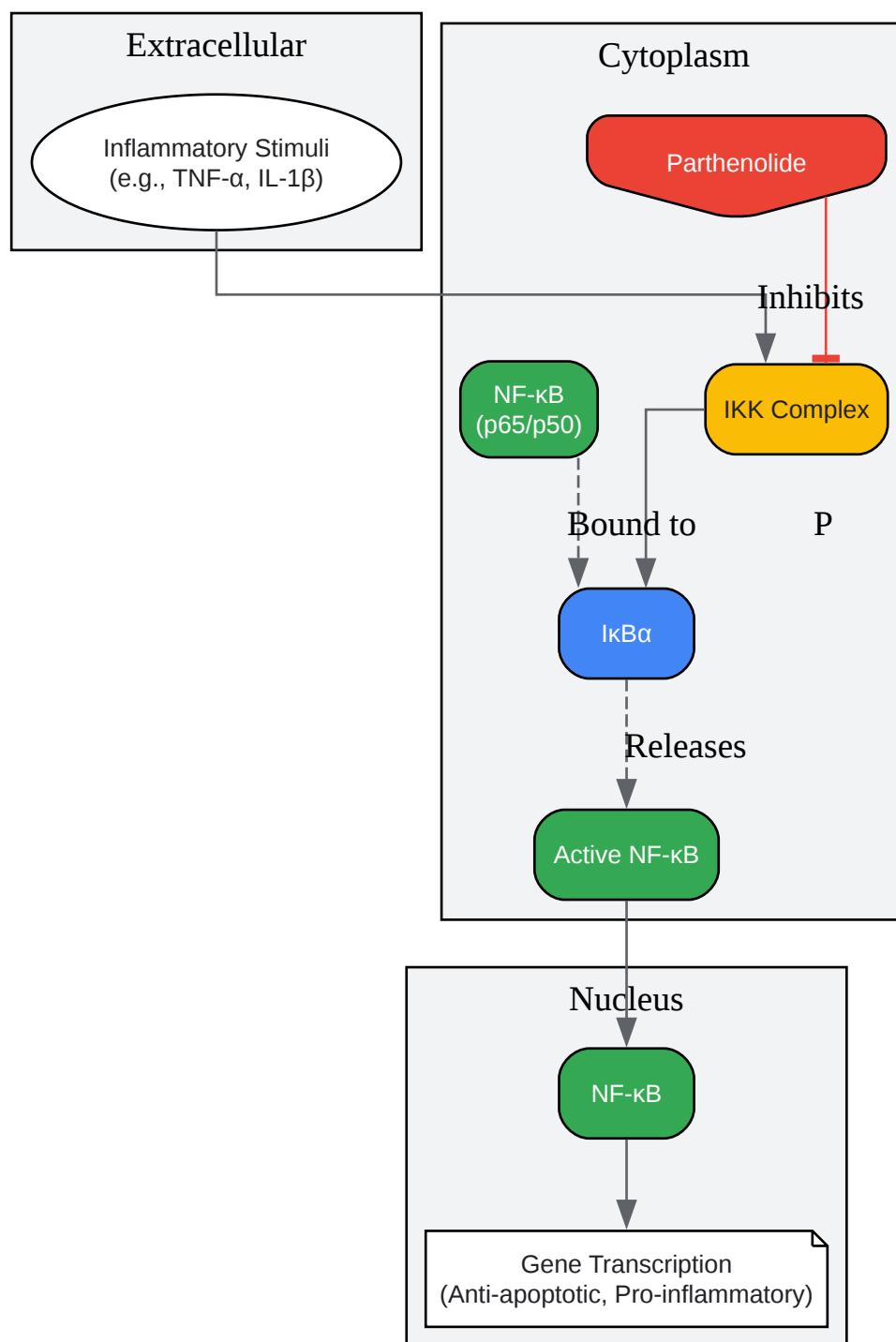
Core Signaling Pathways Modulated by Parthenolide

Parthenolide exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary targets of parthenolide include the Nuclear Factor-kappa B (NF- κ B), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and

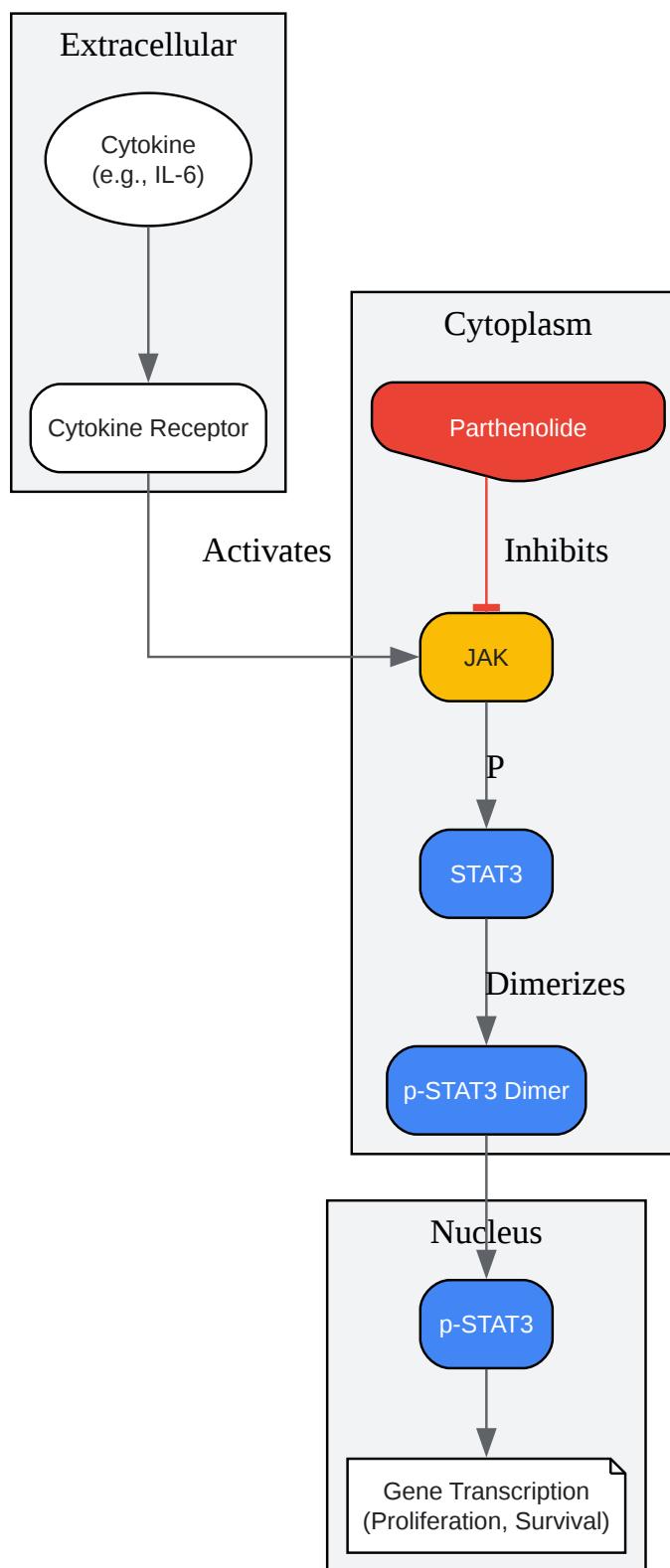
resistance to therapy.^[1] Parthenolide is a potent inhibitor of NF-κB activation.^{[1][8]} It can directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB α .^[8] This inhibition prevents the degradation of IκB α , thereby sequestering NF-κB (the p65/p50 heterodimer) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-survival genes.^[11]

[Click to download full resolution via product page](#)

Parthenolide inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for cytokine signaling and plays a crucial role in cell growth, differentiation, and immune responses. Aberrant activation of this pathway, particularly of STAT3, is frequently observed in various cancers and is associated with tumor progression and metastasis.^[12] Parthenolide has been identified as a potent inhibitor of the JAK/STAT pathway.^[12] It covalently modifies and inactivates Janus kinases (JAKs), including JAK1, JAK2, and Tyk2. This inhibition of JAKs prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating the expression of STAT3-dependent pro-survival genes.^{[1][12]}

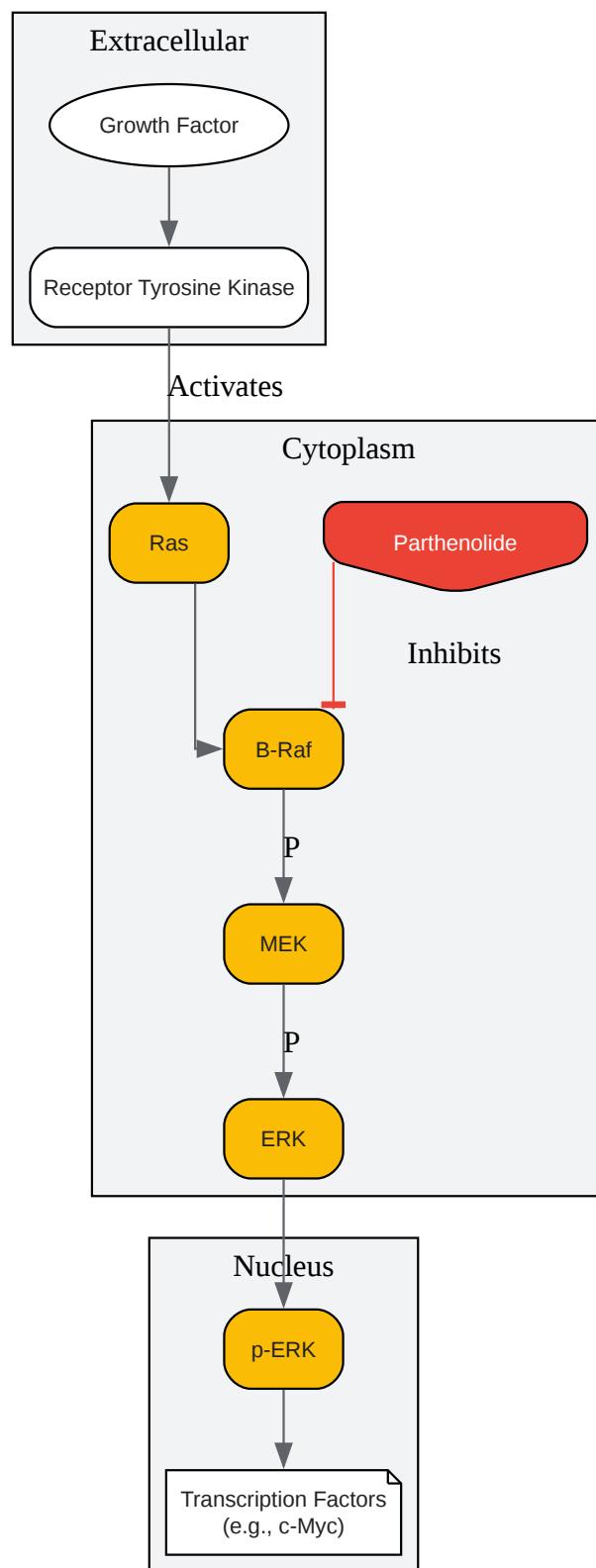


[Click to download full resolution via product page](#)

Parthenolide inhibits the JAK/STAT signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade includes the ERK, JNK, and p38 pathways. Dysregulation of the MAPK/ERK pathway is a common event in cancer.^[4] Parthenolide has been shown to inhibit the MAPK/ERK pathway by targeting B-Raf, a key upstream kinase in this cascade.^[4] By suppressing the expression of B-Raf, parthenolide leads to a reduction in the phosphorylation of MEK and ERK, ultimately inhibiting downstream signaling that promotes cell proliferation and survival.^{[4][13]}



[Click to download full resolution via product page](#)

Parthenolide inhibits the MAPK/ERK signaling pathway.

Induction of Apoptosis

A key mechanism of parthenolide's anti-cancer activity is the induction of apoptosis, or programmed cell death. Parthenolide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In the intrinsic pathway, parthenolide modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[\[5\]](#)[\[14\]](#) This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[\[15\]](#) Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and apoptotic cell death.[\[5\]](#)[\[16\]](#)

In the extrinsic pathway, parthenolide can increase the expression of death receptor 5 (DR5), leading to the activation of caspase-8.[\[16\]](#)[\[17\]](#) Activated caspase-8 can then directly activate caspase-3 or cleave Bid to its truncated form (t-Bid), which amplifies the apoptotic signal through the mitochondrial pathway.[\[16\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of parthenolide.

Extraction of Parthenolide from *Tanacetum parthenium*

This protocol describes a rapid and efficient method for the extraction and quantification of parthenolide.[\[12\]](#)

- Materials:
 - Dried and powdered feverfew (*Tanacetum parthenium*) plant material
 - Acetonitrile/water (90:10, v/v)
 - Stirring apparatus
 - High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

- Procedure:
 - Weigh a known amount of powdered feverfew.
 - Add the acetonitrile/water (90:10, v/v) solvent to the powder in a bottle.
 - Stir the mixture for 30 minutes at room temperature.
 - Filter the extract to remove solid plant material.
 - Analyze the filtrate using HPLC.
 - Column: Cosmosil C18-AR (150 x 4.6 mm, 5 µm, 120 Å)
 - Mobile Phase: Acetonitrile/water (55:45, v/v)
 - Flow Rate: 1.5 mL/min
 - Detection: UV at 210 nm
 - Quantify the parthenolide content by comparing the peak area to a standard curve of purified parthenolide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[18\]](#)

- Materials:
 - Human cancer cell lines
 - 96-well plates
 - Parthenolide stock solution (in DMSO)
 - Complete cell culture medium

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

- Procedure:
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.
 - Treat the cells with various concentrations of parthenolide (e.g., 0-20 μ M) for 24 or 48 hours. Include a vehicle control (DMSO).
 - After the treatment period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide Inhibits I κ B Kinase, NF- κ B Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (*Tanacetum parthenium*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell sensitivity assays: the MTT assay [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Biological activity of Parthenolide from *Tanacetum parthenium*]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1233358#biological-activity-of-parthenolide-from-tanacetum-parthenium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com